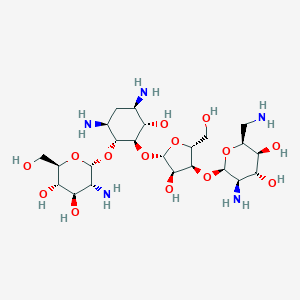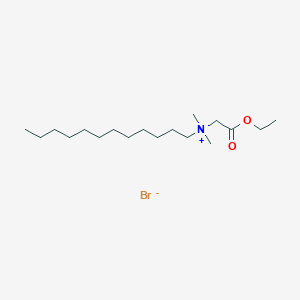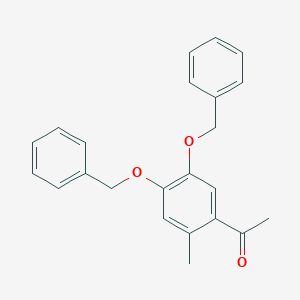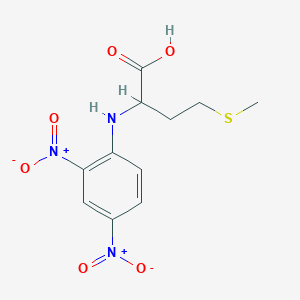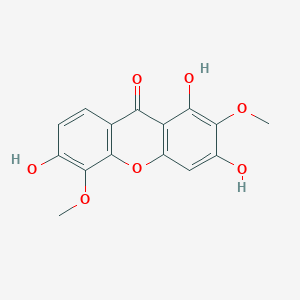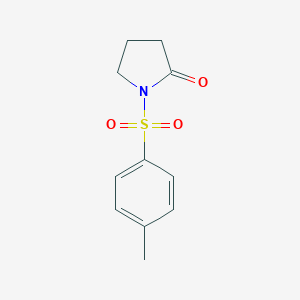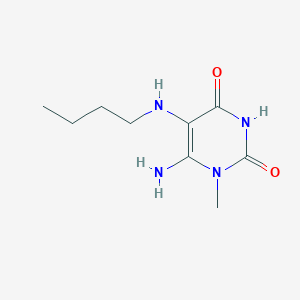
6-Amino-5-butylamino-1-methyluracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-butylamino-1-methyluracil, also known as S-triazine compound, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a derivative of uracil and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 6-Amino-5-butylamino-1-methyluracil is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in plants, leading to their death. It has also been shown to have an effect on the photosynthetic process in plants.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 6-Amino-5-butylamino-1-methyluracil has minimal toxicity and is not harmful to humans or animals. However, it has been shown to have some effects on the liver and kidneys in rats when administered in high doses. It has also been shown to have an effect on the growth and development of plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-Amino-5-butylamino-1-methyluracil in lab experiments is its low toxicity and high solubility in water. This makes it easy to handle and use in experiments. However, one of the limitations of this compound is its high cost and limited availability.
Direcciones Futuras
There are several potential future directions for the study of 6-Amino-5-butylamino-1-methyluracil. One area of research could be in the development of new herbicides for use in agriculture. Another area of research could be in the development of new corrosion inhibitors for use in the oil and gas industry. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on plant growth and development.
Conclusion
In conclusion, 6-Amino-5-butylamino-1-methyluracil is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been synthesized using various methods and has been studied for its herbicidal properties, potential use as a corrosion inhibitor, and effects on plant growth and development. While there are limitations to its use, there are also several potential future directions for the study of this compound.
Métodos De Síntesis
The most common method of synthesizing 6-Amino-5-butylamino-1-methyluracil is through the reaction of uracil with butylamine and formaldehyde. This method involves the use of a catalyst, such as sulfuric acid or hydrochloric acid, to promote the reaction. The resulting product is then purified using various techniques, such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
6-Amino-5-butylamino-1-methyluracil has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most significant applications of this compound is in the field of agriculture, where it has been shown to have herbicidal properties. It has also been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propiedades
Número CAS |
131598-63-5 |
|---|---|
Nombre del producto |
6-Amino-5-butylamino-1-methyluracil |
Fórmula molecular |
C9H16N4O2 |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
6-amino-5-(butylamino)-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H16N4O2/c1-3-4-5-11-6-7(10)13(2)9(15)12-8(6)14/h11H,3-5,10H2,1-2H3,(H,12,14,15) |
Clave InChI |
ZALYXLITGCUJNX-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
SMILES canónico |
CCCCNC1=C(N(C(=O)NC1=O)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



